molecular formula C6H10N2O3 B12532058 (3R)-3-(Methoxymethyl)piperazine-2,5-dione

(3R)-3-(Methoxymethyl)piperazine-2,5-dione

Cat. No.: B12532058
M. Wt: 158.16 g/mol
InChI Key: ZBDFOWZFNMXAEL-SCSAIBSYSA-N
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Description

(3R)-3-(Methoxymethyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Biological Activity

(3R)-3-(Methoxymethyl)piperazine-2,5-dione is a compound belonging to the piperazine family, specifically classified as a 2,5-diketopiperazine. This compound is characterized by a piperazine ring with two carbonyl groups at positions 2 and 5, and a methoxymethyl substituent at position 3. Its unique structure suggests potential for various biological activities, making it an interesting subject for pharmacological research.

Chemical Structure

The structural formula of this compound can be represented as follows:

C7H12N2O3\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that compounds containing the piperazine-2,5-dione scaffold exhibit diverse biological activities. These include:

  • Anticancer Activity : Studies have shown that derivatives of piperazine-2,5-dione can inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens.
  • Neuropharmacological Effects : There is evidence suggesting potential applications in treating neurological disorders.

Anticancer Activity

A notable study explored the synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates, which included this compound. The compound exhibited significant growth inhibition in human pancreatic cancer cell lines AsPC-1 and SW1990 with an IC50 of approximately 6 μM . This finding highlights its potential as a lead compound in cancer therapy.

Antimicrobial Properties

Research into piperazine derivatives has indicated their effectiveness against various bacterial strains. For instance, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Neuropharmacological Applications

The piperazine structure is well-known for its interaction with neurotransmitter systems. Compounds like this compound may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest that modifications to the piperazine ring can enhance binding affinity to these receptors.

Structure-Activity Relationship (SAR)

The unique methoxymethyl group in this compound differentiates it from other piperazine derivatives. A comparative analysis reveals:

Compound NameStructural FeaturesUnique Properties
PiperazineBasic piperazine structureSimple amine functionality
1-MethylpiperazineMethyl substitution on nitrogenIncreased lipophilicity
2,5-DiketopiperazineTwo carbonyls at positions 2 and 5Key scaffold for bioactive compounds
(3R)-N-MethoxycarbonylpiperazineMethoxycarbonyl group at position 3Enhanced solubility and reactivity
This compound Methoxymethyl group at position 3Potentially enhanced biological activity

This table illustrates how the methoxymethyl group may enhance solubility and reactivity, thereby improving biological efficacy.

Case Studies

  • Pancreatic Cancer Study : The tryptamine-piperazine conjugate containing this compound was shown to selectively inhibit pancreatic cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • Antimicrobial Evaluation : A series of piperazine derivatives were tested against common bacterial strains. Results indicated that certain modifications to the piperazine core significantly improved antimicrobial potency.

Scientific Research Applications

Antioxidative Properties

Recent studies have demonstrated that derivatives of piperazine-2,5-dione, including (3R)-3-(methoxymethyl)piperazine-2,5-dione, exhibit significant antioxidative activity. A study investigated a series of 1,4-disubstituted piperazine-2,5-dione derivatives and found that they effectively protected neuronal cells from oxidative stress-induced damage. Specifically, one compound showed the ability to stabilize mitochondrial membrane potential and reduce reactive oxygen species (ROS) production via the IL-6/Nrf2 signaling pathway, suggesting its potential for treating neurodegenerative diseases and other conditions associated with oxidative stress .

Anti-Inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research has indicated that certain piperazine-2,5-dione derivatives can inhibit pro-inflammatory pathways by acting on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition suggests that these compounds could be beneficial in treating inflammatory diseases .

Molecular Docking and Structure-Activity Relationship

Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies help elucidate the structure-activity relationship (SAR) of the compound, guiding further modifications to improve efficacy and selectivity against specific targets .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that allow for functionalization at different positions on the piperazine ring. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize these compounds and confirm their structures .

Case Studies

Study ReferenceObjectiveFindings
Evaluate antioxidative activityCompound demonstrated protective effects against oxidative stress in neuronal cells via IL-6/Nrf2 pathway.
Investigate anti-inflammatory effectsDerivatives inhibited COX and LOX enzymes, indicating potential for treating inflammatory diseases.
Synthesize new derivativesDeveloped methods for synthesizing various substituted piperazine-2,5-diones with promising bioactivity profiles.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(3R)-3-(methoxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H10N2O3/c1-11-3-4-6(10)7-2-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m1/s1

InChI Key

ZBDFOWZFNMXAEL-SCSAIBSYSA-N

Isomeric SMILES

COC[C@@H]1C(=O)NCC(=O)N1

Canonical SMILES

COCC1C(=O)NCC(=O)N1

Origin of Product

United States

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